1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid
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Overview
Description
1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid is a heterocyclic compound with the molecular formula C₄H₄N₄O₄.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with dicarboxylic acid precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired tetrazine ring structure .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid undergoes various chemical reactions, including:
Substitution: The tetrazine ring can undergo substitution reactions where different functional groups replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitrous gases and other strong oxidizers.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different tetrazine derivatives, while substitution reactions can yield a wide range of functionalized tetrazines .
Scientific Research Applications
1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid involves its ability to undergo redox reactions, which can alter its chemical state and properties. These redox reactions are often reversible, allowing the compound to act as a redox-active material in various applications . The molecular targets and pathways involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
1,2,4,5-Tetrazine-3,6-dicarboxylic acid: This compound is similar in structure but differs in its oxidation state and chemical properties.
1,2,4,5-Tetrazine-3,6-dimethyl: Another related compound with different substituents on the tetrazine ring, leading to variations in reactivity and applications.
Uniqueness: 1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid is unique due to its specific redox properties and the ability to form stable coordination compounds. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
3787-09-5 |
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Molecular Formula |
C4H4N4O4 |
Molecular Weight |
172.10 g/mol |
IUPAC Name |
1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid |
InChI |
InChI=1S/C4H4N4O4/c9-3(10)1-5-7-2(4(11)12)8-6-1/h(H,5,6)(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
BJEZXJBWVBDMLN-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNC(=NN1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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